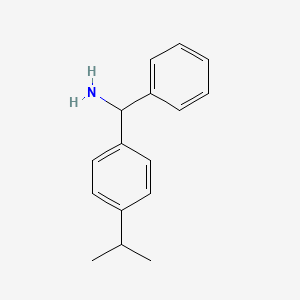
C-(4-Isopropylphenyl)-C-phenyl-methylamine
Übersicht
Beschreibung
C-(4-Isopropylphenyl)-C-phenyl-methylamine (IPPM) is an organic compound that has been studied extensively for its potential applications in scientific research. IPPM is a member of the phenethylamine family, which is a group of compounds that are closely related to the neurotransmitter dopamine. IPPM is a versatile compound that can be used in a variety of research applications, including biochemical, physiological, and pharmacological studies. It is also used as a reagent in organic synthesis and has been successfully used in the synthesis of other compounds.
Wirkmechanismus
C-(4-Isopropylphenyl)-C-phenyl-methylamine has been shown to act as an agonist at dopamine receptors in the brain. Specifically, C-(4-Isopropylphenyl)-C-phenyl-methylamine binds to the dopamine receptor D2, which is a G-protein coupled receptor. When C-(4-Isopropylphenyl)-C-phenyl-methylamine binds to the receptor, it activates the receptor and stimulates the release of dopamine. This leads to a cascade of biochemical and physiological effects, which can be studied in research studies.
Biochemical and Physiological Effects
C-(4-Isopropylphenyl)-C-phenyl-methylamine has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance. In addition, C-(4-Isopropylphenyl)-C-phenyl-methylamine has been shown to increase the release of other neurotransmitters, such as serotonin and norepinephrine. These neurotransmitters are involved in numerous physiological processes, including learning, memory, and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
C-(4-Isopropylphenyl)-C-phenyl-methylamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of applications in research studies, including biochemical, physiological, and pharmacological studies. However, C-(4-Isopropylphenyl)-C-phenyl-methylamine also has some limitations. It is a relatively unstable compound, which can make it difficult to store and handle. In addition, it has a relatively short half-life, which can make it difficult to measure its effects over a long period of time.
Zukünftige Richtungen
The potential applications of C-(4-Isopropylphenyl)-C-phenyl-methylamine in scientific research are vast and varied. Future research could focus on studying the effects of C-(4-Isopropylphenyl)-C-phenyl-methylamine on other neurotransmitters, such as glutamate and GABA. In addition, future research could focus on studying the effects of C-(4-Isopropylphenyl)-C-phenyl-methylamine on other physiological processes, such as learning, memory, and emotion. Finally, future research could focus on studying the effects of C-(4-Isopropylphenyl)-C-phenyl-methylamine on drug metabolism, as well as its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
C-(4-Isopropylphenyl)-C-phenyl-methylamine has a wide variety of applications in scientific research. It has been used in biochemical and physiological studies to investigate the effects of neurotransmitters on the body. C-(4-Isopropylphenyl)-C-phenyl-methylamine has also been used in pharmacological studies to study the effects of drugs on the body. In addition, C-(4-Isopropylphenyl)-C-phenyl-methylamine has been used in organic synthesis to synthesize other compounds, such as drugs and other organic molecules.
Eigenschaften
IUPAC Name |
phenyl-(4-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-12,16H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGFTWCSILDQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Isopropylphenyl)-C-phenyl-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




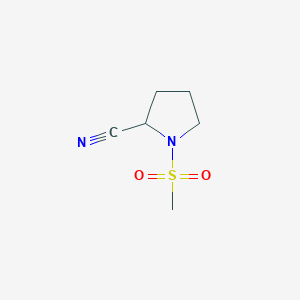

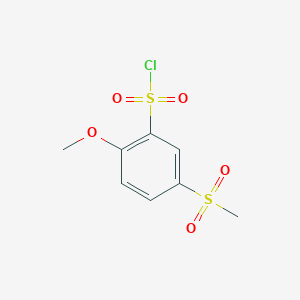

![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
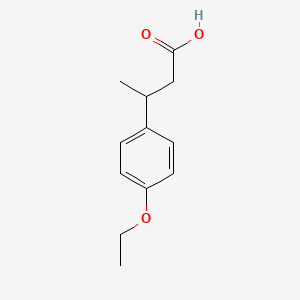
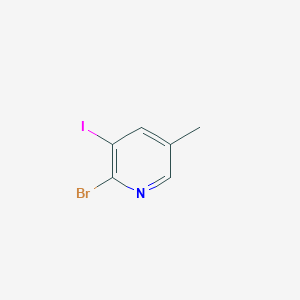
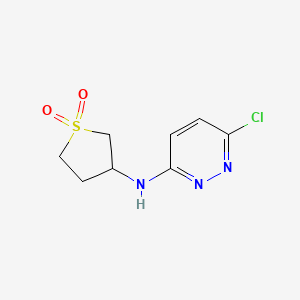
![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
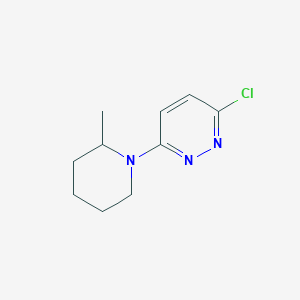
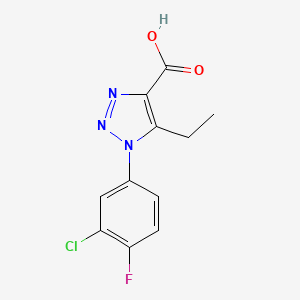

![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)